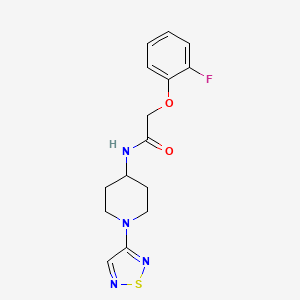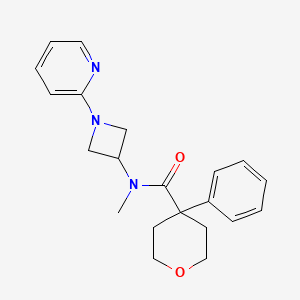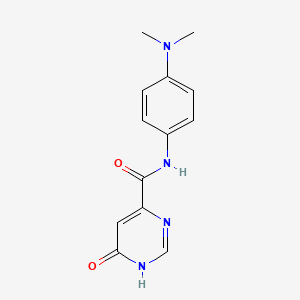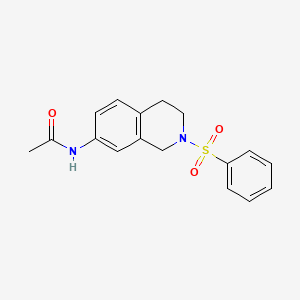![molecular formula C19H21N3O B2372442 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-12-3](/img/structure/B2372442.png)
3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound used for proteomics research . The molecular formula of this compound is C19H21N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H21N3O), and its melting point, which is 352-353°C . Other properties such as its boiling point, solubility, and spectral data could not be found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods :3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one and its derivatives can be synthesized through various methods. Notably, a series of derivatives were synthesized via a three-component reaction in ionic liquid without any catalyst, which offers advantages such as easier work-up, milder conditions, shorter reaction time, and being environmentally benign (Shi & Yang, 2011). Another method involves a three-component reaction in aqueous media, offering benefits like convenient operation, higher yields, lower cost, and being environmentally friendly (Wang & Shi, 2012).
Mechanism and Structural Analysis :The regioselective synthesis of this compound's derivatives has been explored, focusing on the reaction mechanism and structural studies of the predominant tautomeric form (Quiroga et al., 2001).
Application in Material Science
Optical Properties :Quantum chemical simulations and experimental studies have been conducted on 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives, revealing similarities in the absorption spectra of these compounds. The absorption spectra are characterized by strong absorption bands in the spectral range of 200–500 nm. A substitution of methyl groups by phenyl groups causes substantial changes in the absorption spectra, mainly in the range of 240–370 nm (Koścień et al., 2003).
Biological Applications
Antimycobacterial Activity :Some derivatives have been studied for their antimycobacterial activity. In particular, three series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones showed inhibitory activity against fifteen Mycobacterium spp strains, with the highest inhibitory activity related to the compounds' lipophilicity and lesser polarity (Quiroga et al., 2014).
Induction of Apoptosis :A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been discovered as potent inducers of apoptosis, active against cancer cells derived from several human solid tumors (Zhang et al., 2008).
Translocator Protein Ligands :Compounds related to this chemical structure have been designed as ligands for the translocator protein (TSPO), with potential applications as anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWFAUFYUNHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)


![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)
![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)


![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)